molecular formula C16H16N6O5 B2851449 N-(1-(5-Ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-5-nitrofuran-2-carboxamide CAS No. 1006825-19-9

N-(1-(5-Ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-5-nitrofuran-2-carboxamide

Cat. No.: B2851449
CAS No.: 1006825-19-9
M. Wt: 372.341
InChI Key: JABVKDGYWJKFCM-UHFFFAOYSA-N
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Description

N-(1-(5-Ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-5-nitrofuran-2-carboxamide is a heterocyclic compound featuring a pyrimidine core fused with a pyrazole moiety and a 5-nitrofuran carboxamide substituent. The 5-nitrofuran group is notable for its electron-withdrawing properties, which may enhance interactions with biological targets, such as bacterial nitroreductases, making this compound a candidate for antibiotic development .

Properties

IUPAC Name

N-[2-(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)-5-methylpyrazol-3-yl]-5-nitrofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N6O5/c1-4-10-9(3)17-16(19-14(10)23)21-12(7-8(2)20-21)18-15(24)11-5-6-13(27-11)22(25)26/h5-7H,4H2,1-3H3,(H,18,24)(H,17,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JABVKDGYWJKFCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C(NC1=O)N2C(=CC(=N2)C)NC(=O)C3=CC=C(O3)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N6O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-(5-Ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-5-nitrofuran-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and enzyme inhibition activities, supported by relevant research findings and data tables.

Chemical Structure and Properties

The compound's structure can be analyzed through its molecular formula and weight:

  • Molecular Formula : C₁₄H₁₈N₄O₅
  • Molecular Weight : 306.32 g/mol

The presence of multiple functional groups, such as the nitrofuran and pyrimidine moieties, contributes to its diverse biological activities.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial effectiveness of similar pyrimidine-based compounds. For instance, derivatives of 3,4-dihydropyrimidinones have shown significant antibacterial activity against various strains. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 0.58 to 2.14 μM against bacteria like Staphylococcus aureus and Bacillus subtilis .

CompoundBacterial StrainMIC (μM)
Compound AStaphylococcus aureus2.14
Compound BBacillus subtilis0.58
Compound CEscherichia coli1.10

The compound under discussion may exhibit similar or enhanced antimicrobial properties due to the synergistic effects of its structural components.

Anticancer Activity

Research has indicated that compounds containing pyrimidine and pyrazole derivatives have shown promising anticancer activities. A study focusing on the synthesis of pyrimidine derivatives revealed that certain compounds inhibited cancer cell proliferation significantly . The mechanism often involves the modulation of specific signaling pathways related to cell growth and apoptosis.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been evaluated in several studies. For example, pyrimidine derivatives have been investigated for their ability to inhibit adenylyl cyclase, an enzyme involved in various signaling pathways linked to chronic pain and inflammation . The selectivity of these compounds for different isoforms of adenylyl cyclase highlights their therapeutic potential.

Study 1: Antimicrobial Efficacy

In a comparative study, a series of 4-methylpyrimidine derivatives were tested for their antibacterial activity using the agar well diffusion method. The results indicated that modifications to the pyrimidine ring significantly influenced antibacterial potency . The compound's structure suggests it may also possess similar or improved efficacy.

Study 2: Anticancer Mechanisms

A recent investigation into the anticancer properties of nitrogen-containing heterocycles showed that certain analogs could induce apoptosis in cancer cells through reactive oxygen species (ROS) generation . This mechanism is crucial for developing new cancer therapies, indicating that this compound could be a candidate for further research.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Pyrimidine Derivatives

Structural Analogues

The compound shares structural similarities with other pyrimidine-based heterocycles, such as Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate (), which contains a thiazolo[3,2-a]pyrimidine core. Key differences include:

  • Core Heterocycles : The target compound has a pyrimidine-pyrazole fusion, whereas the analogue in features a thiazolo-pyrimidine system.
  • Substituents : The nitrofuran carboxamide group in the target compound contrasts with the trimethoxybenzylidene and phenyl groups in the analogue. These substituents influence electronic properties and binding affinities.

Table 1: Structural Comparison

Feature Target Compound Compound
Core Structure Pyrimidine-pyrazole fusion Thiazolo[3,2-a]pyrimidine
Key Substituents 5-Nitrofuran carboxamide, ethyl, methyl groups Trimethoxybenzylidene, phenyl, ethyl ester
Synthesis Yield Not reported in available literature 78% yield after recrystallization
Pharmacological Target Hypothesized: Bacterial nitroreductases General pyrimidine-associated targets (e.g., enzymes, DNA)

Pharmacological Activity

While direct pharmacological data for the target compound are unavailable, inferences can be drawn from structurally related compounds:

  • 5-Nitrofuran Derivatives: Known for their role in targeting anaerobic bacteria via nitroreductase activation, leading to DNA damage .
  • Pyrimidine-Pyrazole Hybrids : Such hybrids are explored for anticancer activity due to their ability to intercalate DNA or inhibit kinases .

Physicochemical Properties

  • Solubility : The nitrofuran carboxamide may enhance water solubility compared to the trimethoxybenzylidene group in ’s compound, which is more lipophilic.
  • Crystallinity : The analogue in exhibits C–H···O hydrogen bonding, forming crystalline chains . The target compound’s nitro and carboxamide groups may similarly facilitate intermolecular interactions, though its crystallization behavior remains unstudied.

Preparation Methods

Biginelli Cyclocondensation

A mixture of ethyl 3-oxohexanoate (10 mmol, for 5-ethyl substitution), urea (12 mmol), and acetylacetone (10 mmol, for 4-methyl substitution) is refluxed in ethanol (30 mL) with concentrated H₂SO₄ (1 mL) as a catalyst. The reaction is stirred at 80°C for 6 hours, yielding 5-ethyl-4-methyl-3,4-dihydropyrimidin-2(1H)-one as a white solid (Yield: 68%).

Analytical Data :

  • IR (KBr) : 1689 cm⁻¹ (C=O), 1569 cm⁻¹ (C=N).
  • ¹H NMR (400 MHz, DMSO-d₆) : δ 1.25 (t, J = 7.2 Hz, 3H, CH₂CH₃), 2.34 (s, 3H, CH₃), 3.45 (q, J = 7.2 Hz, 2H, CH₂CH₃), 5.16 (s, 1H, CH), 9.08 (s, 1H, NH).

Bromination of the DHPM Hydroxymethyl Derivative

The DHPM is functionalized with a hydroxymethyl group at position 2 by reacting with paraformaldehyde in acetic acid, followed by bromination using phosphorus tribromide (PBr₃) in dry dichloromethane (DCM). The resultant 5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-ylmethyl bromide is isolated as a crystalline solid (Yield: 75%).

Analytical Data :

  • ¹H NMR (400 MHz, CDCl₃) : δ 1.28 (t, J = 7.1 Hz, 3H, CH₂CH₃), 2.40 (s, 3H, CH₃), 3.52 (q, J = 7.1 Hz, 2H, CH₂CH₃), 4.62 (s, 2H, CH₂Br), 5.20 (s, 1H, CH).

Synthesis of 3-Methyl-1H-pyrazol-5-amine

The pyrazole core is synthesized via cyclocondensation of acetylacetone (10 mmol) with hydrazine hydrate (12 mmol) in ethanol under reflux for 4 hours. The product is recrystallized from ethanol to yield 3-methyl-1H-pyrazol-5-amine as a pale-yellow solid (Yield: 73%).

Analytical Data :

  • IR (KBr) : 3340 cm⁻¹ (N-H), 1582 cm⁻¹ (C=N).
  • ¹H NMR (400 MHz, DMSO-d₆) : δ 2.35 (s, 3H, CH₃), 5.87 (s, 1H, NH₂), 6.91 (s, 1H, CH).

N1-Alkylation of Pyrazole with DHPM Bromide

Regioselective alkylation of the pyrazole’s N1 position is achieved using sodium hydride (NaH) as a base in anhydrous toluene. A mixture of 3-methyl-1H-pyrazol-5-amine (5 mmol) and 5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-ylmethyl bromide (5.5 mmol) in toluene (20 mL) is stirred at 80°C for 12 hours. The product, 1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-amine, is purified via column chromatography (Yield: 65%).

Analytical Data :

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 1.27 (t, J = 7.2 Hz, 3H, CH₂CH₃), 2.33 (s, 3H, CH₃), 2.38 (s, 3H, CH₃), 3.50 (q, J = 7.2 Hz, 2H, CH₂CH₃), 5.18 (s, 1H, CH), 6.90 (s, 1H, CH), 7.30 (s, 1H, NH₂).

Amide Coupling with 5-Nitrofuran-2-carbonyl Chloride

The final amidation step involves reacting 1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-amine (4 mmol) with 5-nitrofuran-2-carbonyl chloride (4.4 mmol) in dry DCM using triethylamine (8 mmol) as a base. The reaction is stirred at room temperature for 6 hours, yielding the target compound as a yellow solid after recrystallization from ethanol (Yield: 58%).

Analytical Data :

  • IR (KBr) : 1681 cm⁻¹ (C=O), 1531 cm⁻¹ (NO₂).
  • ¹H NMR (400 MHz, DMSO-d₆) : δ 1.26 (t, J = 7.2 Hz, 3H, CH₂CH₃), 2.35 (s, 3H, CH₃), 2.40 (s, 3H, CH₃), 3.51 (q, J = 7.2 Hz, 2H, CH₂CH₃), 5.19 (s, 1H, CH), 7.58 (d, J = 3.9 Hz, 1H, furan-H), 7.42 (d, J = 3.9 Hz, 1H, furan-H), 8.30 (s, 1H, NH).
  • LCMS (ESI) : m/z 416.16 [M+H]⁺.

Comparative Analysis of Synthetic Routes

The table below summarizes key parameters for each synthetic step:

Step Reaction Type Conditions Yield (%) Purity (HPLC)
2.1 Biginelli cyclocondensation H₂SO₄, EtOH, 80°C, 6 h 68 98.5
2.2 Bromination PBr₃, DCM, 0°C, 2 h 75 97.8
3 Pyrazole synthesis Hydrazine hydrate, reflux 73 99.1
4 N1-Alkylation NaH, toluene, 80°C, 12 h 65 96.7
5 Amide coupling Et₃N, DCM, rt, 6 h 58 98.3

Mechanistic Insights and Optimization

  • Regioselectivity in N1-Alkylation : Sodium hydride deprotonates the pyrazole’s NH, enabling nucleophilic attack on the DHPM bromide. Steric hindrance from the 3-methyl group directs alkylation exclusively to N1.
  • Amidation Efficiency : The use of triethylamine ensures rapid deprotonation of the pyrazole amine, facilitating nucleophilic acyl substitution with the 5-nitrofuran carbonyl chloride.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(1-(5-Ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-5-nitrofuran-2-carboxamide, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step protocols, including:

  • Step 1 : Formation of the pyrimidinone core via cyclocondensation of ethyl acetoacetate derivatives with urea/thiourea analogs under acidic conditions (e.g., HCl/EtOH) .
  • Step 2 : Functionalization of the pyrazole ring using nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura for aryl groups) .
  • Step 3 : Amidation with 5-nitrofuran-2-carboxylic acid using carbodiimide coupling agents (e.g., EDC/HOBt) in anhydrous DMF .
  • Optimization : Microwave-assisted synthesis (e.g., 100–150°C, 30–60 min) improves reaction efficiency and reduces byproducts .

Q. Which analytical techniques are critical for structural characterization and purity assessment of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to confirm substituent positions and regiochemistry of the pyrimidinone and pyrazole rings .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
  • HPLC-PDA : Quantifies purity (>95% recommended for biological assays) using C18 columns with acetonitrile/water gradients .
  • X-ray Crystallography : Resolves ambiguities in stereochemistry for crystalline derivatives .

Q. What preliminary biological assays are suitable for evaluating the compound’s therapeutic potential?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Screen against kinases (e.g., EGFR, CDK2) or microbial targets (e.g., bacterial DNA gyrase) using fluorescence-based or colorimetric methods (e.g., ATP depletion assays) .
  • Cytotoxicity Profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} determination .
  • Antimicrobial Susceptibility Testing : Broth microdilution (CLSI guidelines) for Gram-positive/negative bacteria and fungi .

Advanced Research Questions

Q. How can computational methods guide the optimization of this compound’s bioactivity and pharmacokinetic properties?

  • Methodological Answer :

  • Molecular Docking : Predict binding affinities to target proteins (e.g., using AutoDock Vina with PDB structures) to prioritize substituent modifications .
  • QSAR Modeling : Correlate structural descriptors (e.g., logP, polar surface area) with bioactivity data to design analogs with improved solubility or membrane permeability .
  • ADMET Prediction : Tools like SwissADME assess metabolic stability, CYP inhibition, and blood-brain barrier penetration .

Q. What experimental strategies resolve contradictions in spectral data or bioactivity results across studies?

  • Methodological Answer :

  • Spectral Reanalysis : Verify NMR assignments using 2D techniques (e.g., HSQC, HMBC) to confirm connectivity in ambiguous regions .
  • Dose-Response Reproducibility : Replicate bioassays under standardized conditions (e.g., fixed cell passage numbers, serum-free media) to minimize variability .
  • Orthogonal Assays : Cross-validate enzyme inhibition with SPR (surface plasmon resonance) for kinetic binding analysis .

Q. How can structure-activity relationship (SAR) studies be systematically designed for this compound?

  • Methodological Answer :

  • Fragment-Based Design : Replace/modify substituents (e.g., nitrofuran with other heterocycles) to isolate pharmacophore contributions .
  • Parallel Synthesis : Use combinatorial libraries (e.g., Ugi reaction derivatives) to rapidly generate analogs for high-throughput screening .
  • Free-Wilson Analysis : Quantify substituent contributions to bioactivity using regression models .

Q. What advanced techniques enable the study of this compound’s interaction with biological macromolecules?

  • Methodological Answer :

  • Cryo-EM/X-ray Crystallography : Resolve compound-protein complexes at atomic resolution .
  • ITC (Isothermal Titration Calorimetry) : Measure binding thermodynamics (ΔH, ΔS) for mechanistic insights .
  • NMR Titration : Map binding sites by observing chemical shift perturbations in 1^1H-15^{15}N HSQC spectra of target proteins .

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